molecular formula C11H15N B1320154 C-(1-p-Tolyl-cyclopropyl)-methylamine CAS No. 771582-87-7

C-(1-p-Tolyl-cyclopropyl)-methylamine

Cat. No. B1320154
M. Wt: 161.24 g/mol
InChI Key: NMULNYCSMVQQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-(1-p-Tolyl-cyclopropyl)-methylamine is a compound that is related to a class of cyclopropyl-containing amines. These compounds are of interest due to their potential biological activities and their use in various chemical reactions. The compound is structurally related to N-(1-Methyl)cyclopropylbenzylamine, which has been studied for its ability to inactivate mitochondrial monoamine oxidase .

Synthesis Analysis

The synthesis of related cyclopropyl-containing amines involves the reaction of cyclopropyl ketones with secondary amines in the presence of TiCl4, as demonstrated in the preparation of enamines from cyclopropyl-methylketone . Although the specific synthesis of C-(1-p-Tolyl-cyclopropyl)-methylamine is not detailed in the provided papers, the general methodology could potentially be applied with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to C-(1-p-Tolyl-cyclopropyl)-methylamine can be complex, as evidenced by the synthesis and crystal structure analysis of a related compound, 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine . This compound was synthesized under microwave irradiation and its structure was determined by single-crystal X-ray diffraction, revealing a coplanar pyridine ring within the crystal structure .

Chemical Reactions Analysis

Cyclopropyl-containing amines can participate in various chemical reactions. For instance, the inactivation of mitochondrial monoamine oxidase by N-(1-Methyl)cyclopropylbenzylamine is time-dependent and concentration-dependent, and the adduct formed is stable to treatment with benzylamine . This suggests that C-(1-p-Tolyl-cyclopropyl)-methylamine could also form stable adducts with enzymes or other chemical agents, depending on its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of C-(1-p-Tolyl-cyclopropyl)-methylamine can be inferred from related compounds. For example, the crystal structure analysis of the related compound mentioned earlier provides insights into its density and molecular dimensions . These properties are crucial for understanding the behavior of the compound in different environments and can affect its solubility, stability, and reactivity.

Scientific Research Applications

Marine Methanol and Methylamine Metabolism

C-(1-p-Tolyl-cyclopropyl)-methylamine is related to methylamines, which are crucial in marine environments. Research by Neufeld et al. (2007) indicates that Methylophaga spp and novel Gammaproteobacteria are key in marine methanol and methylamine metabolism. This finding is significant for understanding global warming, seawater ecology, and atmospheric chemistry (Neufeld et al., 2007).

Chemical and Biochemical Reactions

Fontecave et al. (2004) discuss the role of S-adenosylmethionine, a compound related to methylamines like C-(1-p-Tolyl-cyclopropyl)-methylamine. This compound participates in a variety of biological reactions, including methylation and the synthesis of cyclopropyl fatty acids, important in various biochemical processes (Fontecave et al., 2004).

Enantioselective C-H Arylation

Chan et al. (2015) explored the enantioselective C-H arylation of cyclopropylmethylamines, offering a new method for synthesizing chiral cis-aryl-cyclopropylmethylamines. This research could have implications for the synthesis of compounds similar to C-(1-p-Tolyl-cyclopropyl)-methylamine (Chan et al., 2015).

Structural Analysis of Cyclopropylamines

Iijima et al. (1998) analyzed the molecular structure of cyclopropylamine, which is structurally related to C-(1-p-Tolyl-cyclopropyl)-methylamine. Understanding these structures is crucial for further chemical and pharmacological studies (Iijima et al., 1998).

Drug Development with Cyclopropyl Rings

Talele (2016) highlighted the increasing use of the cyclopropyl ring in drug development, noting its contribution to potency and reduction of off-target effects. This insight is relevant to compounds like C-(1-p-Tolyl-cyclopropyl)-methylamine used in drug discovery (Talele, 2016).

Other Relevant Studies

  • Silverman and Zieske (1985) investigated monoamine oxidase interaction with cyclopropylamine analogs, which is relevant to understanding the biochemical behavior of similar compounds (Silverman & Zieske, 1985).
  • Tack et al. (1980) explored the reaction of methylamine with human complement components, which could be analogous to reactions involving C-(1-p-Tolyl-cyclopropyl)-methylamine (Tack et al., 1980).
  • Huber et al. (1977) studied the aminal-enamine equilibrium in cyclopropanecarbaminals, providing insights into the chemical behavior of cyclopropylamines (Huber et al., 1977).

Safety And Hazards

There is no specific information available regarding the safety and hazards of “C-(1-p-Tolyl-cyclopropyl)-methylamine”.


Future Directions

The future directions of “C-(1-p-Tolyl-cyclopropyl)-methylamine” are not explicitly mentioned in the available resources. However, it is related to 1-(p-tolyl)cyclopropyl substituted bridged spiro[2.4]heptane derivatives, which are used as pharmaceutically active compounds1. These compounds have potential for further research and development in the pharmaceutical industry.


Please note that the information provided is based on the available resources and there may be additional information that is not included in this analysis. It is always recommended to consult with a chemical expert or conduct further research for more comprehensive and accurate information.


properties

IUPAC Name

[1-(4-methylphenyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMULNYCSMVQQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methylphenyl)cyclopropyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.